6-Chloro-1-methoxynaphthalene is an organic compound belonging to the naphthalene family, characterized by the presence of a chlorine atom and a methoxy group attached to the naphthalene ring. Its molecular formula is , and it has a molecular weight of approximately 192.64 g/mol. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry.
6-Chloro-1-methoxynaphthalene can be classified as an aromatic halogenated compound. It is synthesized primarily through chlorination reactions involving 1-methoxynaphthalene. The compound is cataloged under various chemical databases, including PubChem and BenchChem, which provide detailed information about its properties and synthesis methods .
The synthesis of 6-Chloro-1-methoxynaphthalene typically involves the electrophilic aromatic substitution of 1-methoxynaphthalene with chlorine gas. This reaction is commonly facilitated by a catalyst such as iron(III) chloride (FeCl₃). The chlorination process must be carefully controlled to ensure that the chlorine atom attaches to the correct position on the naphthalene ring, specifically at the sixth position relative to the methoxy group .
The molecular structure of 6-Chloro-1-methoxynaphthalene can be represented by its InChI and SMILES notations:
InChI=1S/C11H9ClO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7H,1H3
COC1=CC=CC2=C1C=CC(=C2)Cl
The compound's structural features include:
6-Chloro-1-methoxynaphthalene can undergo several types of chemical reactions:
These reactions are typically carried out under specific conditions that favor the desired transformation while minimizing side reactions. For instance, oxidation may require oxidizing agents like potassium permanganate or chromium trioxide.
The mechanism of action for 6-Chloro-1-methoxynaphthalene varies depending on its application:
These properties are essential for determining how the compound behaves in various chemical reactions and applications.
6-Chloro-1-methoxynaphthalene has several scientific uses:
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3